molecular formula C26H21NO2 B11559254 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl naphthalene-1-carboxylate

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl naphthalene-1-carboxylate

Cat. No.: B11559254
M. Wt: 379.4 g/mol
InChI Key: NSSJQJVLELZIBJ-UHFFFAOYSA-N
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Description

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl naphthalene-1-carboxylate is an organic compound that features a complex structure with both aromatic and imine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl naphthalene-1-carboxylate typically involves a multi-step process. One common method includes the condensation of 2,4-dimethylbenzaldehyde with 4-aminobenzyl alcohol to form the imine intermediate. This intermediate is then reacted with naphthalene-1-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl naphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Oxidized derivatives of the imine group.

    Reduction: Amines derived from the reduction of the imine group.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl naphthalene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl naphthalene-1-carboxylate involves its interaction with molecular targets through its imine and aromatic functionalities. These interactions can influence various biochemical pathways, potentially leading to effects such as enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-[(4-Hydroxyphenyl)imino]methyl]phenol: Similar structure with a hydroxyl group instead of a naphthalene carboxylate.

    2-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenol: Similar structure but with a phenol group instead of a naphthalene carboxylate.

Uniqueness

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl naphthalene-1-carboxylate is unique due to its combination of imine and naphthalene carboxylate functionalities, which provide distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C26H21NO2

Molecular Weight

379.4 g/mol

IUPAC Name

[4-[(2,4-dimethylphenyl)iminomethyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C26H21NO2/c1-18-10-15-25(19(2)16-18)27-17-20-11-13-22(14-12-20)29-26(28)24-9-5-7-21-6-3-4-8-23(21)24/h3-17H,1-2H3

InChI Key

NSSJQJVLELZIBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

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